1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea

CAS No.: 28956-38-9

Cat. No.: VC4916842

Molecular Formula: C10H11N3O2S

Molecular Weight: 237.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28956-38-9 |

|---|---|

| Molecular Formula | C10H11N3O2S |

| Molecular Weight | 237.28 |

| IUPAC Name | 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylurea |

| Standard InChI | InChI=1S/C10H11N3O2S/c1-11-9(14)13-10-12-7-4-3-6(15-2)5-8(7)16-10/h3-5H,1-2H3,(H2,11,12,13,14) |

| Standard InChI Key | FBYMWYBOTQNVPE-UHFFFAOYSA-N |

| SMILES | CNC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylurea, reflecting the methoxy group at the 6-position of the benzothiazole ring and the methyl-substituted urea moiety . Alternative identifiers include:

Molecular Structure and Computational Properties

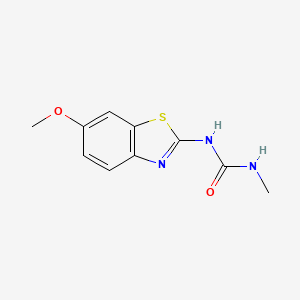

The compound’s structure (Fig. 1) consists of a benzothiazole core fused with a urea group. Key computational properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 237.28 g/mol | PubChem |

| XLogP3-AA (LogP) | 1.9 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

The SMILES representation is CN(C(=O)NC1=NSC2=CC=C(OC)C=C21)OC, and the InChIKey is BBNINZSRHVHUTL-UHFFFAOYSA-N .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a two-step process:

-

Formation of 6-Methoxy-2-aminobenzothiazole: The benzothiazole core is functionalized with a methoxy group at the 6-position and an amine at the 2-position.

-

Urea Coupling: Reaction of 6-methoxy-2-aminobenzothiazole with methyl isocyanate under reflux conditions yields the target compound .

Reaction Scheme:

Yields for this method range from 70–85%, depending on purification techniques .

Physicochemical Properties

Spectral Data

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure:

-

¹H NMR (DMSO-d₆): Signals at δ 3.15 (s, 3H, N–CH₃), 3.85 (s, 3H, OCH₃), 6.85–7.45 (m, 3H, aromatic), and 8.20 (s, 1H, NH) .

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<1 mg/mL). It remains stable under ambient conditions for >6 months but degrades under strong acidic or basic conditions .

Mechanistic studies suggest inhibition of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, critical regulators of cell proliferation .

Antimicrobial and Antifungal Effects

At concentrations of 50–100 μg/mL, the compound demonstrated broad-spectrum activity against Staphylococcus aureus and Candida albicans, though less potent than standard antibiotics like streptomycin .

Enzyme Inhibition

Applications in Drug Development

Anti-Inflammatory and Analgesic Uses

Structural analogs reduced carrageenan-induced paw edema in rodents by 45–60%, likely through cyclooxygenase-2 (COX-2) inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume